![molecular formula C14H15ClN2O B7513146 N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7513146.png)
N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide is a chemical compound that belongs to the class of pyrrole-based compounds. It is commonly referred to as CMI-977 or LEUKOTRIENE A4 HYDROLASE INHIBITOR. This compound has been the subject of scientific research due to its potential applications in the treatment of various diseases.
Mécanisme D'action
N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide works by inhibiting the activity of leukotriene A4 hydrolase, which leads to a decrease in the production of leukotrienes. This results in a reduction in inflammation and other related physiological effects.
Biochemical and Physiological Effects:
N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various cell types. It has also been found to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide in lab experiments include its potent inhibitory activity against leukotriene A4 hydrolase, its ability to reduce inflammation and oxidative stress, and its neuroprotective effects. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Investigation of the potential use of this compound in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
3. Development of more potent and selective inhibitors of leukotriene A4 hydrolase based on the structure of N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in the treatment of various diseases. It works by inhibiting the activity of leukotriene A4 hydrolase, which leads to a decrease in the production of leukotrienes. It has various biochemical and physiological effects and has potential advantages and limitations for lab experiments. There are several future directions for research on this compound, including further studies to determine its safety and efficacy in humans and investigation of its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide involves the reaction of 3-chlorobenzylamine with 2-dimethylaminoacrolein in the presence of acetic acid. The resulting product is then treated with sodium borohydride to yield N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide.
Applications De Recherche Scientifique
N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide has been the subject of scientific research due to its potential applications in the treatment of various diseases. It has been found to be a potent inhibitor of leukotriene A4 hydrolase, an enzyme that is involved in the production of leukotrienes, which are inflammatory mediators.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-16-8-4-7-13(16)14(18)17(2)10-11-5-3-6-12(15)9-11/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRRDJAQVQAZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N(C)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

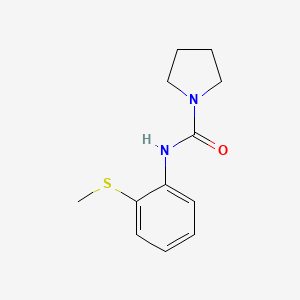
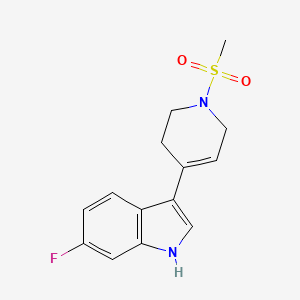
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)

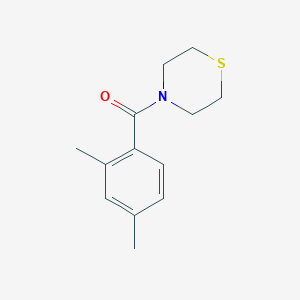
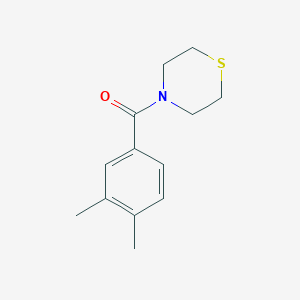



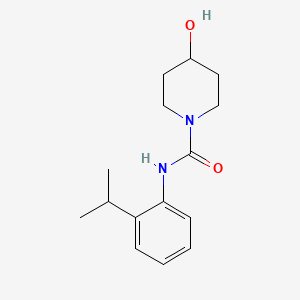
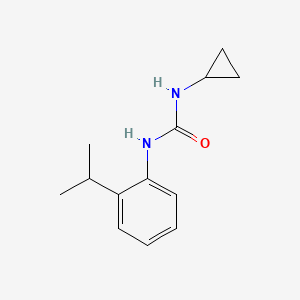

![N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7513171.png)